
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is an organic compound with the molecular formula C7H12ClF3 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane typically involves the halogenation of a suitable precursor. One common method is the reaction of 4,4-dimethylpentane with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 5-hydroxy-1,1,1-trifluoro-4,4-dimethylpentane.
Elimination: Formation of 4,4-dimethyl-1,1,1-trifluoropent-1-ene.
Oxidation: Formation of 5-chloro-1,1,1-trifluoro-4,4-dimethylpentan-2-one or corresponding carboxylic acids.
Scientific Research Applications
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Iodo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Chloro-1,1,1-trifluoro-4,4-dimethylhexane
Uniqueness
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is unique due to the specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C7H12ClF3 |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
5-chloro-1,1,1-trifluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12ClF3/c1-6(2,5-8)3-4-7(9,10)11/h3-5H2,1-2H3 |
InChI Key |
ONHLIVJDDVEJON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
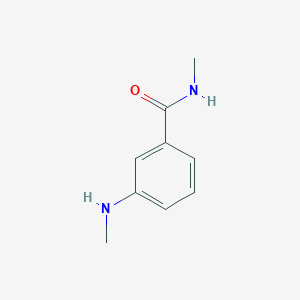
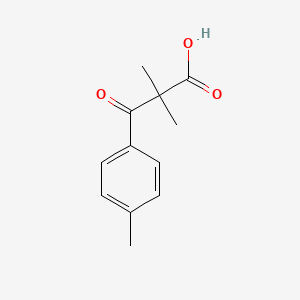
![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
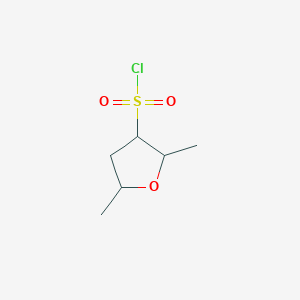
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)
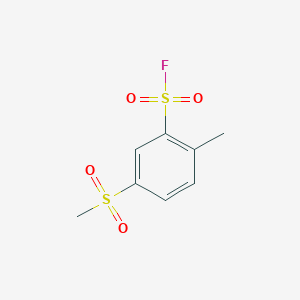
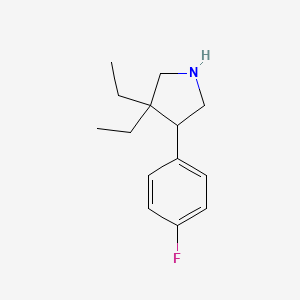

![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)

![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
![3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207169.png)
